molecular formula C9H14ClNS B13521922 4-(2-(Chloromethyl)pentyl)thiazole

4-(2-(Chloromethyl)pentyl)thiazole

Cat. No.: B13521922
M. Wt: 203.73 g/mol
InChI Key: NVEJQWJWJHKIFT-UHFFFAOYSA-N
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Description

4-(2-(Chloromethyl)pentyl)thiazole is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Chloromethyl)pentyl)thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating agents. One common method is the reaction of 2-aminothiazole with 2-chloromethylpentane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(2-(Chloromethyl)pentyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-(Chloromethyl)pentyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 4-(2-(Chloromethyl)pentyl)thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Comparison: 4-(2-(Chloromethyl)pentyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, it features a chloromethyl group that can undergo various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds .

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

4-[2-(chloromethyl)pentyl]-1,3-thiazole

InChI

InChI=1S/C9H14ClNS/c1-2-3-8(5-10)4-9-6-12-7-11-9/h6-8H,2-5H2,1H3

InChI Key

NVEJQWJWJHKIFT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CSC=N1)CCl

Origin of Product

United States

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